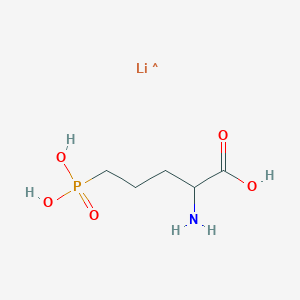
AP-5 LITHIUM SALT
Übersicht
Beschreibung
AP-5 Lithium Salt, also known as DL-2-Amino-5-phosphonovaleric acid lithium salt, has the molecular formula C5H11NO5PLi . It is a compound with a molecular weight of 204.1 g/mol .
Molecular Structure Analysis
The molecular structure of AP-5 Lithium Salt consists of lithium (Li), carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and phosphorus (P) atoms . The InChI string representation of its structure is InChI=1S/C5H12NO5P.Li .
Physical And Chemical Properties Analysis
AP-5 Lithium Salt has several computed properties. It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6. It has a rotatable bond count of 5. Its exact mass and monoisotopic mass are 204.06131292 g/mol. It has a topological polar surface area of 121 Ų. It has a heavy atom count of 13 .
Wissenschaftliche Forschungsanwendungen
Lithium Extraction from Salt Lake Brine
Lithium extraction from Salt Lake brine is simpler than lithium extraction from ore, lower cost, less environmental pollution and can meet the current demand of lithium products market . Countries around the world have turned to the development of lithium extraction from Salt Lake brine as a major direction .
Membrane Technology for Lithium Extraction
The main membrane related technologies for lithium extraction from Salt Lake brine are: nanofiltration membrane filtration, electrodialysis, ion exchange adsorption and covalent organic skeleton membrane separation . These technologies are being used to improve the efficiency of lithium extraction.
Lithium-ion Batteries (LIBs)
Lithium and compounds have high electrochemical activity and the highest specific heat capacity of all solid elements, making them particularly useful in rechargeable lithium-ion batteries (LIBs) for electronics, electric vehicles (EVs), and energy storage .
Chemical and Pharmaceutical Industries
There is also a huge demand for lithium in chemical and pharmaceutical industries . The global lithium consumption is expected to increase significantly to 95,000 tons by 2025 .
Solar-driven Membrane Separation
Solar-driven membrane separation for direct lithium extraction from artificial salt-lake brine has been developed . This process exhibits excellent lithium extraction capability .
Lithium Extraction from Artificial Salt-lake Brine
The direct extraction of lithium from salt-lake brines by utilizing the synergistic effect of ion separation membrane and solar-driven evaporator has been reported . This research combines ion separation with solar-driven evaporation to directly obtain LiCl powder, providing an efficient and sustainable approach for lithium extraction .
Zukünftige Richtungen
While the future directions specific to AP-5 Lithium Salt are not detailed in the search results, lithium-based batteries are under widespread evaluation as an energy storage solution for grid applications and as major power sources for transportation . The development of multivalent metal-ion batteries also depends on whether the multivalent metals bring enough benefits over lithium to be worthy of being considered as alternatives .
Eigenschaften
InChI |
InChI=1S/C5H12NO5P.Li/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZKFOFTBAZHFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].C(CC(C(=O)O)N)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12LiNO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585070 | |
| Record name | PUBCHEM_16218948 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ap-5 lithium salt | |
CAS RN |
125229-62-1 | |
| Record name | PUBCHEM_16218948 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[5-[[1-(Carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]amino]-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid](/img/structure/B56041.png)

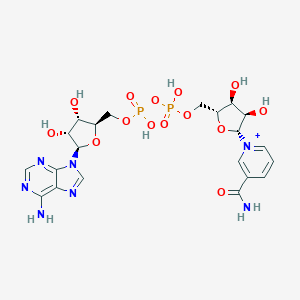

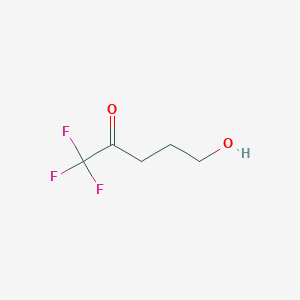



![3-[4-(Diethylamino)phenyl]prop-2-enenitrile](/img/structure/B56058.png)
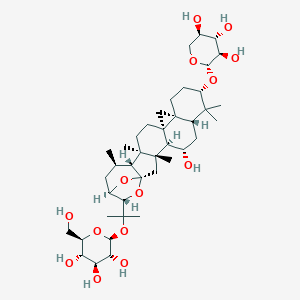
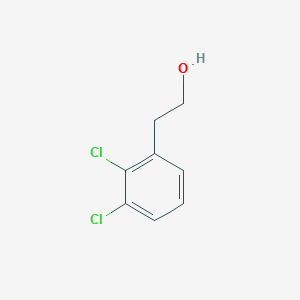
![1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol](/img/structure/B56067.png)